Siphonol A

Description

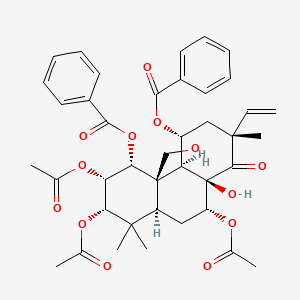

Structure

2D Structure

Properties

Molecular Formula |

C40H46O13 |

|---|---|

Molecular Weight |

734.8 g/mol |

IUPAC Name |

[(2R,4R,4aS,4bS,5R,6S,7S,8aS,10R,10aR)-6,7,10-triacetyloxy-5-benzoyloxy-2-ethenyl-10a-hydroxy-4b-(hydroxymethyl)-2,8,8-trimethyl-1-oxo-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-4-yl] benzoate |

InChI |

InChI=1S/C40H46O13/c1-8-38(7)20-27(52-34(45)25-15-11-9-12-16-25)31-39(21-41)28(19-29(49-22(2)42)40(31,48)36(38)47)37(5,6)32(51-24(4)44)30(50-23(3)43)33(39)53-35(46)26-17-13-10-14-18-26/h8-18,27-33,41,48H,1,19-21H2,2-7H3/t27-,28+,29-,30+,31-,32-,33+,38+,39+,40+/m1/s1 |

InChI Key |

FGNRGTAPXIKBOC-HZYAOAIPSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1C[C@@H]2[C@@]([C@@H]3[C@@]1(C(=O)[C@@](C[C@H]3OC(=O)C4=CC=CC=C4)(C)C=C)O)([C@H]([C@H]([C@H](C2(C)C)OC(=O)C)OC(=O)C)OC(=O)C5=CC=CC=C5)CO |

Canonical SMILES |

CC(=O)OC1CC2C(C(C(C(C2(C3C1(C(=O)C(CC3OC(=O)C4=CC=CC=C4)(C)C=C)O)CO)OC(=O)C5=CC=CC=C5)OC(=O)C)OC(=O)C)(C)C |

Synonyms |

siphonol A |

Origin of Product |

United States |

Isolation and Natural Occurrence of Siphonol a

Siphonol A is a highly oxygenated isopimarane-type diterpene. nih.gov It was first isolated from Orthosiphon stamineus Benth (Lamiaceae), a medicinal plant found in Southeast Asian countries such as Indonesia. nih.govresearchgate.netresearchgate.net This plant is known in traditional medicine for its various therapeutic uses. researchgate.netresearchgate.net The methanolic extract of the aerial parts of Orthosiphon stamineus serves as the primary source for the isolation of this compound and its related compounds. nih.gov

Preparative Liquid Chromatography Approaches

The purification of Siphonol A from the crude methanolic extract of Orthosiphon stamineus involves multi-step chromatographic techniques. An initial fractionation is typically performed using column chromatography over silica gel. nih.govjyoungpharm.org This is followed by more refined purification steps utilizing preparative high-performance liquid chromatography (HPLC). nih.gov

Preparative HPLC is a crucial technique for obtaining pure this compound. nih.gov The process involves separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For the isolation of diterpenes like this compound from Orthosiphon stamineus, a reverse-phase C18 column is often employed as the stationary phase. The mobile phase typically consists of a gradient system of solvents, such as methanol and water or acetonitrile and water, to effectively separate compounds with varying polarities. nih.govresearchgate.net

Table 1: Illustrative Parameters for Preparative HPLC Isolation of Diterpenes from Orthosiphon stamineus

| Parameter | Description |

|---|---|

| Stationary Phase | Reverse-Phase C18 Silica Gel |

| Mobile Phase | Gradient of Methanol/Water or Acetonitrile/Water |

| Detection | UV-Vis Detector |

Note: Specific gradient conditions and flow rates are optimized for each separation and are detailed in the primary research literature.

Purity Assessment Methodologies for Isolated Siphonol a

Computational Approaches in this compound Structure Elucidation

Quantum Chemical Calculations for Spectroscopic Data Prediction

In the broader context of elucidating the structures of complex natural products from Orthosiphon stamineus, researchers have noted the use of quantum chemical calculations in conjunction with standard spectroscopic methods. However, specific details regarding the application of these computational methods to predict the spectroscopic data (such as NMR or ECD spectra) for the initial structural elucidation of this compound are not extensively detailed in the available literature.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting spectroscopic properties. This method allows for the calculation of parameters like NMR chemical shifts and coupling constants for proposed molecular structures. By comparing these computationally predicted spectra with the experimentally obtained data, researchers can gain confidence in their structural assignments, especially for molecules with complex stereochemistry. While the use of such calculations for the class of compounds to which this compound belongs is acknowledged, a detailed, published account of its specific application in the prediction of this compound's spectroscopic data is not available.

Conformational Analysis and Energy Minimization

A thorough conformational analysis is critical for understanding the three-dimensional structure and stereochemistry of a molecule like this compound. This process typically involves computational methods to explore the potential energy surface of the molecule, identifying all possible low-energy shapes, or conformers. Following the identification of these conformers, energy minimization is performed to determine the most stable, lowest-energy conformation.

Despite the importance of such analyses for stereochemical assignment, detailed studies specifically documenting the conformational analysis and energy minimization of this compound have not been reported in the reviewed scientific literature. Such a study would typically involve molecular mechanics or quantum mechanics calculations to map the energy landscape of the molecule and identify the global minimum energy conformer, which is presumed to be the most populated and experimentally relevant structure.

Structural Confirmation and Characterization of this compound Derivatives

The synthesis of derivatives is a common strategy in natural product chemistry to confirm structures, explore structure-activity relationships, and create novel compounds with potentially improved properties. However, based on available scientific literature, there are no published reports on the synthesis, structural confirmation, or characterization of specific derivatives of the this compound molecule. Research in this area would be a valuable next step to further understand the chemical properties and biological potential of this natural product.

Biosynthetic Pathways and Precursor Studies of Siphonol a

General Diterpene Biosynthesis Framework

Diterpenes are a diverse class of natural products composed of four isoprene (B109036) units, totaling 20 carbon atoms. Their biosynthesis begins with the universal isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). These five-carbon units are assembled head-to-tail by prenyltransferases to form longer polyprenyl diphosphates. In the case of diterpenes, the key acyclic precursor is geranylgeranyl diphosphate (GGPP), a 20-carbon molecule formed by the sequential addition of three IPP units to one DMAPP molecule. nih.gov

The structural diversity of diterpenes arises primarily from the action of diterpene synthases (diTPSs), also known as diterpene cyclases. researchgate.netlibretexts.org These enzymes catalyze the cyclization and rearrangement of GGPP to form various cyclic diterpene scaffolds. researchgate.netlibretexts.org DiTPSs are broadly classified into two types: Type I and Type II, based on their catalytic mechanisms. researchgate.net Type II diTPSs typically initiate the cyclization by protonating a double bond in GGPP, while Type I diTPSs initiate cyclization through ionization of the diphosphate moiety. researchgate.netlibretexts.org The resulting carbocation intermediates undergo a series of cyclization, rearrangement (such as 1,2-hydride or methyl shifts, and Wagner-Meerwein rearrangements), and termination steps (like deprotonation or nucleophilic capture) to yield the diverse array of diterpene skeletons. researchgate.net

Proposed Biosynthetic Route to the Isopimarane (B1252804) Skeleton of Siphonol A

This compound possesses an isopimarane skeleton, a tricyclic diterpene framework characterized by a specific arrangement of three six-membered rings and a vinyl group at C-13. The biosynthesis of the isopimarane skeleton, like other pimarane-type diterpenes, is understood to proceed from GGPP catalyzed by diterpene synthases. libretexts.org

Initial Cyclization and Rearrangement Steps

The formation of the isopimarane skeleton from GGPP is a complex process catalyzed by a specific diTPS. While the precise enzyme in Orthosiphon stamineus responsible for this cyclization is not explicitly identified in the search results, studies on isopimarane biosynthesis in other organisms, such as Aspergillus species, provide a general model. nih.govgeeksforgeeks.orgsci-hub.se

The proposed route to the isopimarane skeleton typically involves the initial cyclization of GGPP to form an intermediate, often considered to be ent- or syn-copalyl diphosphate (CPP), catalyzed by a Type II diTPS. libretexts.org This is followed by ionization of the diphosphate group and further cyclization and rearrangement steps catalyzed by a Type I diTPS or a bifunctional diTPS possessing both Type I and Type II activities. libretexts.org The specific sequence of cyclization and rearrangement of the carbocation intermediates ultimately dictates the final diterpene scaffold, in this case, the isopimarane core. This can involve a series of ring closures and shifts to form the characteristic three-ring system and position the vinyl group and methyl substituents correctly. researchgate.netnih.gov

Oxygenation and Subsequent Functionalization Enzymes

The conversion of the basic isopimarane hydrocarbon skeleton to the highly oxygenated structure of this compound involves multiple oxidation and functionalization steps. This compound is notable for being an isopimarane diterpene oxygenated at C-20, a feature reported for the siphonols (A-E) isolated from O. stamineus. researchgate.net

These oxygenation reactions are typically catalyzed by cytochrome P450 monooxygenases (CYP enzymes). nih.govresearchgate.net CYP enzymes are a superfamily of enzymes that utilize molecular oxygen and a cofactor (NAD(P)H) to catalyze a wide range of oxidative reactions, including hydroxylations, epoxidations, and carbon-carbon bond cleavage. researchgate.net Given the numerous hydroxyl and carbonyl groups in this compound, multiple CYP-catalyzed oxidation steps are likely involved in its biosynthesis. These enzymes would act regioselectively and stereoselectively to introduce oxygen atoms at specific positions on the isopimarane scaffold.

Other functionalization enzymes, such as acyltransferases, would be responsible for the esterification observed in this compound, where hydroxyl groups are acylated. While specific transferases involved in this compound biosynthesis are not detailed, these enzymes catalyze the transfer of an acyl group from a donor molecule (e.g., acyl-CoA) to an acceptor molecule (e.g., a hydroxyl group), forming an ester bond. researchgate.net

Genetic and Enzymatic Studies Related to this compound Production

Research into the genetic and enzymatic basis of this compound production in Orthosiphon stamineus is an active area, though comprehensive details on the entire pathway are still emerging. Studies have focused on isolating and characterizing the diverse diterpenes present in O. stamineus, including the siphonols. researchgate.netnih.govmdpi.com

While specific genes encoding the diTPS and downstream oxygenases and transferases directly responsible for this compound biosynthesis in O. stamineus have not been fully reported in the provided search results, research in other plant and fungal systems producing isopimarane diterpenes has identified candidate genes and enzymes. For instance, studies in Aspergillus species have linked specific diterpene cyclases and CYP enzymes to the production of isopimarane-related compounds. nih.govgeeksforgeeks.org

Identifying the genes involved in this compound biosynthesis would typically involve transcriptomic or genomic analysis of O. stamineus, particularly in tissues or developmental stages where this compound is produced. Subsequent functional characterization of candidate genes through heterologous expression in model organisms (like E. coli or yeast) would help confirm their enzymatic activity and role in the pathway.

Isotopic Labeling and Precursor Incorporation Experiments for Pathway Delineation

Isotopic labeling and precursor incorporation experiments are powerful tools for elucidating biosynthetic pathways. researchgate.netmdpi.com By feeding isotopically labeled precursors (such as [13C]-glucose, [13C]-IPP, or [13C]-GGPP) to the producing organism or enzyme assays, researchers can track the incorporation of the labeled atoms into the final product. Analysis of the labeling pattern in the isolated compound using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) can reveal the sequence of bond formation and rearrangement steps in the biosynthetic pathway. mdpi.com

For this compound, such experiments would involve synthesizing isotopically labeled GGPP or other potential intermediates and feeding them to Orthosiphon stamineus cultures or cell-free extracts containing the relevant enzymes. Analysis of the resulting labeled this compound would provide direct evidence for the incorporation of the precursors and help confirm or refine the proposed biosynthetic route, particularly the cyclization and rearrangement cascade and the positions of oxygenation. While the search results discuss the general application of isotopic labeling in terpene biosynthesis studies, specific published data on isotopic labeling experiments for this compound were not found.

Chemical Synthesis and Analog Development of Siphonol a

Retrosynthetic Analysis of Siphonol A: Strategic Disconnections and Key Challenges

The complexity of this compound necessitates a carefully planned retrosynthetic analysis to deconstruct the molecule into simpler, more manageable starting materials. rsc.org A key challenge lies in the high degree of oxidation and the dense stereochemical information embedded within its structure. The A-ring, in particular, presents a significant synthetic obstacle due to its high oxidation state and five chiral centers. rsc.org

A logical retrosynthetic approach commences with the disconnection of the fully functionalized A-ring, envisioned to be installed at a later stage of the synthesis. This strategy simplifies the target to a core structure that can be further broken down. The core tricyclic system can be conceptually disassembled through transformations that address the formation of the key ring junctions. One of the primary challenges in any synthetic approach is the precise control of stereochemistry at the multiple contiguous stereocenters, three of which are quaternary. rsc.org Any viable synthetic route must therefore incorporate highly stereoselective reactions to ensure the correct three-dimensional arrangement of the final molecule.

Total Synthesis Approaches to this compound

While a complete total synthesis of this compound has yet to be reported, significant progress has been made, particularly in the asymmetric synthesis of its highly functionalized A-ring. rsc.org These efforts serve as a crucial stepping stone towards the eventual total synthesis of this compound and other structurally related oxidized diterpenoids. rsc.org

Synthesis of Key Ring Systems, with Emphasis on the A-ring

The synthesis of the A-ring of this compound has been a focal point of research, showcasing a sophisticated sequence of reactions to construct this heavily substituted carbocycle with precise stereocontrol. rsc.orgrsc.org

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the formation of carbon-carbon double bonds with high stereoselectivity, particularly favoring the formation of (E)-alkenes. nrochemistry.comwikipedia.orgalfa-chemistry.comconicet.gov.arorganic-chemistry.org In the synthesis of the A-ring of this compound, the HWE reaction plays a crucial role in the initial construction of the six-membered ring system. rsc.orgrsc.org This olefination reaction typically involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. The use of stabilized phosphonates offers advantages over traditional Wittig reagents, as the resulting phosphate (B84403) byproducts are water-soluble and easily removed, simplifying the purification process. alfa-chemistry.com The stereochemical outcome of the HWE reaction can be influenced by the reaction conditions and the nature of the phosphonate (B1237965) reagent. nrochemistry.com

The hetero-Diels-Alder (HDA) reaction is a versatile cycloaddition reaction that allows for the synthesis of six-membered heterocyclic rings. nih.govnsf.govrsc.orgbenthamdirect.com This reaction involves a 1,3-diene reacting with a heterodienophile, which contains a heteroatom such as oxygen or nitrogen. In the asymmetric synthesis of the A-ring of this compound, a hetero-Diels-Alder reaction is strategically employed to construct a key stereocenter at the C5 position. rsc.orgrsc.org The stereoselectivity of the HDA reaction is a critical aspect, and various strategies, including the use of chiral catalysts or auxiliaries, can be employed to control the formation of the desired stereoisomer. The power of the HDA reaction lies in its ability to rapidly build molecular complexity, forming multiple bonds and stereocenters in a single step. nih.gov

Photolytic decarboxylation is a chemical reaction that involves the removal of a carboxyl group using light. nih.govnih.gov This method offers a mild and often selective way to generate carbon-centered radicals from carboxylic acids, which can then participate in various bond-forming reactions. mdpi.com In the final stages of the synthesis of the fully functionalized A-ring of this compound, a photolytic decarboxylation strategy is utilized to install the last key functionalities. rsc.orgrsc.org This transformation highlights the utility of photochemical methods in complex natural product synthesis, enabling reactions that might be difficult to achieve under thermal conditions. nih.gov

Stereoselective Construction of Contiguous Stereogenic Centers

A paramount challenge in the synthesis of this compound is the stereoselective construction of its nine contiguous stereogenic centers. rsc.org Achieving the correct relative and absolute stereochemistry is crucial for obtaining the natural product and for ensuring its biological activity. Synthetic strategies must therefore rely on a suite of stereocontrolled reactions.

In the reported synthesis of the A-ring, the control of stereochemistry is addressed at multiple stages. The hetero-Diels-Alder reaction, as mentioned, is pivotal for setting a key stereocenter. rsc.orgrsc.org Furthermore, the choice of chiral starting materials and the use of stereoselective reagents and reaction conditions are essential throughout the synthetic sequence to ensure the desired stereochemical outcome at each newly formed chiral center. The principles of asymmetric synthesis, including substrate control, reagent control, and catalyst control, are all critical considerations in navigating the complex stereochemical landscape of this compound. rsc.orgnih.govresearchgate.net

Functional Group Interconversions and Late-Stage Functionalization

Detailed methodologies for functional group interconversions and late-stage functionalization specific to the total synthesis of this compound have not yet been extensively reported in the scientific literature. However, based on the known structure of this compound, several potential strategies can be envisaged. The polyketide backbone, rich in hydroxyl and methyl groups, offers multiple sites for such modifications.

Late-stage functionalization, a strategy that introduces chemical modifications in the final stages of a synthesis, would be particularly valuable for creating a library of this compound derivatives. Techniques such as C-H activation could potentially be employed to introduce new functional groups at positions that are otherwise difficult to access through traditional synthetic methods. This would allow for the systematic exploration of the molecule's pharmacophore and could lead to the discovery of analogs with enhanced biological activity.

The strategic application of protecting groups would be crucial in any synthetic route to enable selective functional group interconversions. For instance, the differential protection of the various hydroxyl groups would permit their individual manipulation, allowing for esterification, etherification, or oxidation to explore their role in biological interactions.

Semi-Synthesis Strategies from Related Natural Precursors

Currently, there are no published reports on the semi-synthesis of this compound from related natural precursors. The feasibility of such an approach would depend on the isolation of structurally similar and more abundant natural products that could serve as viable starting materials. Should such precursors be identified, semi-synthesis could offer a more efficient route to this compound and its analogs by leveraging the pre-existing complex scaffold.

Potential semi-synthetic strategies could involve enzymatic transformations or selective chemical modifications of a precursor to install the specific functionalities and stereocenters characteristic of this compound. This approach could significantly reduce the number of synthetic steps compared to a total synthesis, thereby facilitating access to larger quantities of material for biological evaluation.

Development of this compound Analogs and Derivatives

The development of this compound analogs and derivatives is a critical step towards understanding its mode of action and optimizing its therapeutic potential. Although no specific this compound analogs have been reported, the principles of medicinal chemistry provide a clear framework for their design and synthesis.

Design Principles for Structural Modifications

The design of this compound analogs would be guided by several key principles aimed at improving its pharmacological properties. These include:

Simplification of the molecular structure: Given the complexity of this compound, creating simplified analogs that retain the core pharmacophore could lead to more synthetically accessible and potentially more stable compounds.

Modification of functional groups: The hydroxyl and methyl groups on the this compound backbone are prime targets for modification. Converting hydroxyls to esters or ethers could modulate solubility and cell permeability. The stereochemistry of these groups could also be altered to probe their importance in target binding.

Introduction of new functionalities: The incorporation of fluorine atoms or other bioisosteres could enhance metabolic stability and binding affinity. The addition of reporter tags or cross-linking agents could aid in target identification and mechanistic studies.

Conformational constraint: Introducing cyclic constraints or rigidifying elements into the flexible polyketide chain could lock the molecule into a bioactive conformation, potentially increasing its potency and selectivity.

Exploration of Structure-Activity Relationships (SAR) via Synthetic Analogs

The systematic synthesis and biological evaluation of this compound analogs are essential for establishing a comprehensive structure-activity relationship (SAR). An SAR study would provide invaluable insights into which structural features of this compound are critical for its biological activity.

By comparing the activity of a series of analogs with systematic variations, researchers could identify the key functional groups and stereocenters that constitute the pharmacophore. This information would be instrumental in the design of second-generation analogs with improved efficacy and reduced off-target effects. A detailed SAR study would also contribute to a deeper understanding of the molecular target of this compound and the nature of their interaction. The lack of published data on this compound analogs currently precludes a detailed SAR analysis.

Biological Activity and Mechanistic Investigations of Siphonol a

Anti-Inflammatory Modulatory Effects of Siphonol A

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in numerous diseases. The potential for chemical compounds to modulate inflammatory pathways is a significant area of research. This section explores the reported anti-inflammatory effects of this compound in various in vitro models.

Inhibition of Nitric Oxide (NO) Production in Cellular Models

Nitric oxide (NO) is a critical signaling molecule involved in a wide range of physiological and pathological processes, including inflammation. Excessive production of NO by inducible nitric oxide synthase (iNOS) in immune cells like macrophages can contribute to inflammatory damage.

Currently, there is no publicly available scientific literature detailing the specific effects of this compound on nitric oxide production in any cellular model.

Modulation of Lipopolysaccharide (LPS)-Activated Macrophage Responses

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of various pro-inflammatory mediators. The ability of a compound to modulate these responses is a key indicator of its anti-inflammatory potential.

As of the latest review of scientific databases, no studies have been published that investigate the modulatory effects of this compound on LPS-activated macrophage responses.

Investigation of Intracellular Signaling Pathways Involved in NO Inhibition

Understanding the molecular mechanisms by which a compound inhibits NO production is crucial for its development as a therapeutic agent. This involves investigating its effects on key intracellular signaling pathways that regulate iNOS expression, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

There is currently no available research data on the investigation of intracellular signaling pathways affected by this compound in the context of nitric oxide inhibition.

Other Reported Bioactivities of this compound in In Vitro Systems

Beyond its potential anti-inflammatory effects, the broader spectrum of biological activities of a compound is of significant interest. This section aims to cover other reported in vitro bioactivities of this compound.

Cellular Assays for Specific Enzyme Modulation or Receptor Interactions

Many drugs exert their effects by interacting with specific enzymes or cellular receptors. Cellular assays designed to screen for such interactions are a fundamental part of characterizing a compound's bioactivity.

A comprehensive search of scientific literature reveals no published studies on the specific enzyme modulation or receptor interaction profile of this compound.

Mechanistic Exploration of Observed Biological Responses

Once a biological activity is identified, further research is necessary to elucidate the underlying molecular mechanisms. This can involve a variety of experimental approaches to pinpoint the specific cellular targets and pathways through which the compound acts.

To date, there are no published reports detailing the mechanistic exploration of any biological responses to this compound.

Comparative Biological Activity of this compound with Related Diterpenoids

Influence of Specific Structural Features on Bioactivity Profile

The anti-inflammatory potential of this compound and its related diterpenoids has been evaluated through their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophage-like J774.1 cells. A comprehensive study by Awale and colleagues in 2003 systematically investigated the NO inhibitory activity of 47 highly-oxygenated diterpenes from O. stamineus, providing valuable insights into their structure-activity relationships. nih.govscispace.comresearchgate.net

The IC₅₀ values for NO inhibition by this compound and its closely related analogs, Siphonols B-E, highlight the subtle yet significant impact of structural modifications on their bioactivity. This compound exhibited potent inhibitory activity with an IC₅₀ value of 21.8 µM. researchgate.net The following table provides a comparative view of the NO inhibitory activity of this compound and other selected diterpenoids from O. stamineus.

| Compound | IC₅₀ (µM) for NO Inhibition |

|---|---|

| This compound | 21.8 |

| Siphonol B | 19.8 |

| Siphonol C | 24.8 |

| Siphonol D | >100 |

| Siphonol E | 17.8 |

| Orthosiphol A | 12.5 |

| Orthosiphol B | 14.8 |

| Orthosiphol X | 10.8 |

| 2-O-deacetylorthosiphonone A | 35.0 |

| NG-monomethyl-L-arginine (L-NMMA) (Positive Control) | 35.7 |

Analysis of the structure-activity relationships among these isopimarane-type diterpenes reveals several key features that influence their inhibitory potency on NO production:

Oxygenation Pattern: The degree and position of oxygen-containing functional groups (hydroxyl, acetyl) on the isopimarane (B1252804) skeleton play a critical role. For instance, the potent activity of many of the tested diterpenes is attributed to their highly-oxygenated nature. nih.gov

Acetylation: The presence or absence of acetyl groups can significantly alter bioactivity. For example, 2-O-deacetylorthosiphonone A showed potent activity comparable to the positive control, suggesting that the free hydroxyl group at the C-2 position might be important for its inhibitory effect. nih.gov

C-Ring Modifications: Variations in the C-ring of the isopimarane structure, such as the presence of a ketone or hydroxyl group, can influence the molecule's interaction with its biological target.

Stereochemistry: The spatial arrangement of substituents can also impact biological activity, although this aspect requires further detailed investigation for the siphonols.

Potential Synergistic or Antagonistic Interactions with Co-occurring Phytochemicals in Orthosiphon stamineus

Synergism occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. Conversely, antagonism results in a combined effect that is less than the sum of their individual effects. These interactions are crucial in phytotherapy, as the therapeutic efficacy of a herbal remedy is often attributed to the complex interplay of its various constituents.

While the concept of synergy in herbal medicine is widely acknowledged, specific studies investigating the synergistic or antagonistic interactions between this compound (or its related diterpenoids) and other co-occurring phytochemicals in O. stamineus are currently lacking in the scientific literature. Research on O. stamineus has demonstrated synergistic effects of the whole extract in combination with conventional drugs, such as the enhanced cytotoxic potential of tamoxifen on breast cancer cells when co-administered with an O. stamineus extract. nih.gov Another study showed synergistic cytotoxic effects of an ethanolic extract of O. stamineus and rosmarinic acid when combined with the chemotherapy drug gemcitabine on pancreatic cancer cells. nih.gov

Analytical Methodologies for Siphonol a Profiling

Quantitative and Qualitative Analysis of Siphonol A in Complex Matrices

Quantitative and qualitative analysis of this compound in complex matrices would typically involve chromatographic separation followed by detection using sensitive and selective detectors. The choice of method depends on the chemical properties of this compound and the nature of the matrix.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS), and more specifically tandem mass spectrometry (LC-MS/MS), is a powerful technique widely used for the analysis of polar and non-volatile compounds in complex matrices. LC-MS/MS offers high sensitivity and selectivity through the separation of analytes by liquid chromatography and their subsequent detection and fragmentation in a mass spectrometer. According to one source, UHPLC and LC-MS analysis has been applied to the study of Orthosiphon stamineus extract, indicating the presence of depsides, including this compound sci-hub.se. This suggests that LC-MS-based methods are applicable for the detection and potential quantification of this compound. Detailed applications and specific parameters for this compound using LC-MS/MS were not extensively found in the search results.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is typically used for the analysis of volatile and semi-volatile compounds. For less volatile or polar compounds like depsides, derivatization is often required to make them amenable to GC analysis. While GC-MS is a common analytical technique, specific applications or detailed research findings for the analysis of this compound using GC-MS were not identified in the provided search results. Methods for other bisphenols using GC-MS often involve silyl (B83357) derivatization to improve volatility and thermal stability nih.govresearchgate.netresearchgate.net.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., DAD, Fluorescence)

High-Performance Liquid Chromatography (HPLC) coupled with various detectors such as Diode Array Detection (DAD) or Fluorescence Detection (FLD) is another common approach for the analysis of organic compounds. DAD provides spectral information for identification and peak purity assessment, while FLD offers high sensitivity for fluorescent compounds. The applicability of HPLC with DAD or FLD for this compound would depend on its chromophoric and fluorescent properties. Although HPLC with fluorescence detection has been used for the determination of other compounds like Bisphenol A measurlabs.comdphen1.com, specific applications or detailed data for this compound using HPLC-DAD or fluorescence detection were not found in the search results.

Sample Preparation and Extraction Techniques for this compound Analysis

Effective sample preparation is crucial to isolate and concentrate the analyte of interest from complex matrices and to remove interfering substances before chromatographic analysis. Common techniques include Solid-Phase Extraction and Liquid-Liquid Extraction.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used technique for sample clean-up and preconcentration. It involves the selective retention of analytes on a solid sorbent followed by their elution with a suitable solvent researchgate.netwikipedia.org. SPE can be tailored by choosing different sorbent materials and elution solvents based on the chemical properties of the analyte and the matrix researchgate.netpocketdentistry.com. While SPE is commonly used for the extraction of various compounds, including other bisphenols from different matrices researchgate.netchromatographyonline.comwaters.combioszeparacio.hunih.govmdpi.com, specific protocols or detailed research findings for the SPE of this compound were not available in the search results.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a separation technique based on the differential solubility of an analyte between two immiscible liquid phases epa.govlgcstandards.comresearchgate.netmdpi.com. LLE is a relatively simple and widely applicable method for extracting analytes from aqueous or organic matrices wikipedia.orglgcstandards.com. The efficiency of LLE depends on the choice of solvents and the partitioning behavior of the analyte epa.govmdpi.com. While LLE is a fundamental sample preparation technique used in various analytical workflows nih.gov, specific applications or detailed research findings for the LLE of this compound were not found in the provided search results.

Microextraction Techniques for Trace Analysis

For the analysis of compounds present at very low concentrations (trace levels), microextraction techniques are invaluable sample preparation tools. These techniques aim to isolate and concentrate the analyte from a complex matrix, thereby enhancing sensitivity and reducing interference before instrumental analysis. Microextraction methods require minimal sample volume and solvent consumption, aligning with principles of green chemistry.

Common microextraction techniques include Solid Phase Microextraction (SPME), Stir Bar Sorptive Extraction (SBSE), and Liquid-Phase Microextraction (LPME) in various formats such as dispersive liquid-liquid microextraction (DLLME) and single-drop microextraction (SDME). These techniques involve partitioning the analyte between a sample matrix (liquid or gas) and a small amount of stationary phase (solid sorbent or extraction solvent). For instance, SPME utilizes a fiber coated with an extracting phase to adsorb analytes directly from the sample or headspace. sigmaaldrich.comnih.govchromatographyonline.com SBSE employs a stir bar coated with a sorptive material. mdpi.com The choice of the stationary phase or solvent is critical and depends on the chemical properties of the target analyte, such as its polarity and volatility.

In the hypothetical trace analysis of this compound, microextraction techniques would be explored to efficiently extract the compound from relevant samples, such as biological fluids, environmental water, or complex research matrices. The optimization of parameters like extraction time, temperature, pH, and ionic strength of the sample would be crucial to maximize extraction efficiency and achieve the lowest possible detection limits. sigmaaldrich.comchromatographyonline.com While specific studies on this compound are not available, research on other trace compounds like Bisphenol A (BPA) demonstrates the applicability of techniques such as SPME and SSLPME combined with sensitive detection methods like GC-MS for trace quantification. sigmaaldrich.comrsc.orgpica-berlin.de

Method Validation Parameters: Selectivity, Sensitivity, Accuracy, Precision

Method validation is a fundamental process in analytical chemistry to confirm that an analytical procedure is suitable for its intended purpose. ujpronline.comresearchgate.netoxford-analytical.co.uk For the quantitative analysis of this compound, a validated method would be essential to ensure the reliability and trustworthiness of the results. Key parameters evaluated during method validation include selectivity, sensitivity, accuracy, and precision. ujpronline.comresearchgate.netoxford-analytical.co.ukelementlabsolutions.comeuropa.eu

Selectivity (or Specificity): This parameter assesses the ability of the method to unequivocally measure the analyte (this compound) in the presence of other components that may be expected in the sample matrix, such as impurities, degradation products, or matrix constituents. researchgate.netoxford-analytical.co.ukelementlabsolutions.comeuropa.eu A selective method for this compound would differentiate it from structurally similar compounds or other substances present in the research material, minimizing the risk of false positive or false negative results. oxford-analytical.co.uk Chromatographic separation techniques, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), coupled with selective detectors like Mass Spectrometry (MS), are commonly employed to enhance selectivity. researchgate.netnih.govivcc.com

Sensitivity: Sensitivity refers to the capability of the method to detect and quantify the analyte at low concentrations. It is often characterized by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). ujpronline.comresearchgate.net The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. ujpronline.comresearchgate.net Achieving high sensitivity is particularly important for trace analysis of this compound in matrices where it is expected to be present at very low levels.

Accuracy: Accuracy expresses the closeness of agreement between the value found by the method and the true value or an accepted reference value. researchgate.netelementlabsolutions.comeuropa.eu It is typically assessed by analyzing samples with known concentrations of this compound (e.g., spiked samples or certified reference materials) and calculating the recovery rate. europa.eu Accuracy should be evaluated across the entire anticipated range of concentrations. europa.eu

Precision: Precision describes the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. oxford-analytical.co.ukelementlabsolutions.comeuropa.eu It reflects the repeatability and reproducibility of the method. Repeatability (intra-assay precision) assesses the variation within a single analytical run, while intermediate precision (within-laboratory variability) and reproducibility (between-laboratory variability) assess variations under different conditions (e.g., different analysts, different days, different equipment). researchgate.netoxford-analytical.co.uk Precision is usually expressed as the standard deviation or relative standard deviation of the measurements. oxford-analytical.co.uk

The validation process for a this compound analytical method would involve conducting experiments to determine these parameters, typically at multiple concentration levels and with sufficient replicates to provide statistical confidence in the results. elementlabsolutions.comeuropa.eu

While specific validation data for this compound is not available, the general parameters evaluated in method validation are summarized below:

| Validation Parameter | Description |

| Selectivity | Ability to measure the analyte specifically in the presence of other components. |

| Sensitivity | Ability to detect and quantify the analyte at low concentrations (LOD, LOQ). |

| Accuracy | Closeness of agreement between measured value and true value. |

| Precision | Closeness of agreement between a series of measurements (Repeatability, Intermediate Precision, Reproducibility). |

Standardization and Quality Control of this compound in Research Materials

Standardization and quality control (QC) are critical components of any research involving chemical compounds like this compound to ensure the consistency, reliability, and comparability of results across different experiments and laboratories. canada.caresearchgate.netauctoresonline.org

Standardization in the context of this compound in research materials would involve establishing defined criteria for the identity, purity, and concentration of the compound used. This might include developing reference standards of this compound with known purity and accurately assigned concentrations. These standards serve as benchmarks for calibrating analytical instruments and quantifying the amount of this compound in research samples. canada.caresearchgate.net Standardization ensures that researchers are working with a well-characterized material, which is essential for reproducible research findings.

Quality Control encompasses a set of procedures designed to monitor the performance of the analytical method and the quality of the results over time. canada.caauctoresonline.org For this compound analysis, QC procedures would involve regularly analyzing control samples alongside research samples. These control samples could include blanks (samples without the analyte) to monitor for contamination, spiked samples (matrix samples with a known amount of this compound added) to assess accuracy and recovery, and quality control samples with known concentrations of this compound to monitor the precision and stability of the analytical system. auctoresonline.org

QC data is typically tracked using control charts (e.g., Levey-Jennings charts) to identify trends or deviations that may indicate a problem with the analytical method or instrumentation. auctoresonline.org Implementing robust QC measures for this compound analysis in research materials helps to ensure that the data generated is accurate, reliable, and fit for its intended scientific purpose. researchgate.netcanada.ca This is particularly important when comparing results from different batches of research material or experiments conducted over extended periods.

Ecological and Environmental Relevance of Siphonol a

Role of Siphonol A in Plant Defense Mechanisms and Allelopathy

Plants produce a diverse array of secondary metabolites, including diterpenoids like this compound, which play crucial roles in their interactions with the environment researchgate.netplantarchives.org. These compounds can act as defense mechanisms against herbivores and pathogens or mediate interactions with other plants, a phenomenon known as allelopathy researchgate.netiosrjournals.org. Allelopathy involves the release of biochemicals (allelochemicals) from one plant that can influence the growth, survival, and reproduction of other plants, both negatively (inhibition) and sometimes positively (stimulation) researchgate.netplantarchives.orgbdspublishing.com.

While the search results highlight the general importance of diterpenoids and other secondary metabolites in plant defense and allelopathy researchgate.netiosrjournals.org, specific detailed research findings solely on this compound's direct role in these processes were not prominently featured. However, given that Orthosiphon stamineus contains diterpenoids and is used in traditional medicine, suggesting biological activity mdpi.comresearchgate.net, it is plausible that this compound contributes to the plant's chemical defense repertoire. Allelochemicals can be released into the environment through various mechanisms, including root exudation, volatilization, leaching, and decomposition of plant residues plantarchives.orgmdpi.com.

Metabolomic Profiling of Orthosiphon stamineus for Diterpenoid Diversity

Metabolomic profiling of Orthosiphon stamineus has revealed a rich diversity of secondary metabolites, including numerous diterpenoids mdpi.comsci-hub.seresearchgate.net. Studies have aimed to identify and characterize these compounds, often in the context of the plant's traditional medicinal uses and pharmacological activities mdpi.comresearchgate.net. For example, one study identified 61 diterpenoids in Orthosiphon stamineus sci-hub.se. Another review mentions that over 200 compounds have been isolated from the plant, with diterpenoids being among the main chemical constituents mdpi.com.

Research has focused on the biological activities of various diterpenes from O. stamineus. For instance, several diterpenes, including Siphonol B and various orthosiphols, have shown inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in insulin (B600854) signaling mdpi.com. This compound, along with Siphonols B-E, were identified as nitric oxide inhibitors from Orthosiphon stamineus of Indonesia mdpi.com. Orthosiphol A, another diterpene, has also been reported nih.gov. This diversity of diterpenoids suggests a complex metabolic network within the plant, likely contributing to its ecological fitness and interactions.

A study investigating the impact of different drying techniques on the metabolite composition of Orthosiphon stamineus leaves identified terpenoids among the classes of compounds present, although specific diterpenoids like this compound were not individually quantified in the provided snippet researchgate.net.

Influence of Environmental Factors on this compound Production and Accumulation in Plants

Environmental factors can significantly influence the production and accumulation of secondary metabolites in plants, including diterpenoids mdpi.com. These factors can include light, temperature, nutrient availability, water stress, and exposure to heavy metals or other pollutants mdpi.comtandfonline.comuns.ac.id. Plants may alter their physiological and biochemical properties in response to stress, leading to changes in the concentration of these compounds tandfonline.com.

Research on Orthosiphon stamineus has explored the plant's responses to environmental stresses, such as heavy metal exposure. One study found that O. stamineus adapted to lead and copper stress through physical changes and the production of enzymatic and non-enzymatic antioxidants tandfonline.com. While this study focused on antioxidants and general phenolic and flavonoid content, it highlights that environmental conditions can impact the plant's chemical composition tandfonline.com. Although direct studies specifically detailing the influence of various environmental factors solely on this compound production and accumulation were not extensively found in the provided search results, it is a general principle in plant metabolism that environmental conditions can modulate the biosynthesis of secondary compounds like diterpenoids.

Interactions of this compound with Soil Microbiome and Local Ecosystems

The interaction between plants and the soil microbiome is a complex and dynamic process occurring in the rhizosphere, the area of soil directly influenced by root exudates mdpi.comttu.edu. Plants release a variety of compounds, including secondary metabolites, into the soil, which can shape the composition and activity of microbial communities mdpi.comnih.govsciencehorizon.com.ua. These plant-microbe interactions can be diverse, ranging from symbiotic and commensal relationships to competitive and exploitative ones mdpi.com.

Future Research Directions and Translational Perspectives for Siphonol a

Complete Elucidation of the Biosynthetic Pathway and Associated Enzymes

A fundamental gap in our current understanding of Siphonol A is the precise sequence of biochemical reactions that lead to its formation in nature. Although its structure suggests a hybrid origin, likely involving both polyketide and terpenoid precursors, the specific enzymes and genetic blueprint remain uncharacterized. Future research must prioritize the complete elucidation of its biosynthetic pathway.

This compound is a meroterpenoid, a class of natural products derived from a mixed biosynthetic origin. Its carbon skeleton is likely assembled through the convergence of two major metabolic pathways: the polyketide pathway and the terpenoid pathway.

Polyketide Synthases (PKSs): The aromatic core of this compound is hypothesized to be generated by a Type I polyketide synthase. PKSs are large, multi-domain enzymes that iteratively condense simple acyl-CoA units, such as acetyl-CoA and malonyl-CoA, to construct complex carbon chains. wikipedia.orgmdpi.com The process involves a series of domains, minimally including a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP), which work in concert to build the polyketide backbone. wikipedia.orgebi.ac.uk Subsequent cyclization and aromatization reactions, potentially catalyzed by specialized domains within the PKS or by separate enzymes, would yield the phenolic portion of the molecule.

Terpene Cyclases (TCs): The polyprenyl side chain is believed to be synthesized via the terpenoid pathway and subsequently cyclized by a terpene cyclase. nih.govnih.gov These enzymes are responsible for generating the vast structural diversity of terpenoids by catalyzing complex cyclization cascades of linear isoprenoid diphosphate (B83284) precursors. nih.govrsc.org The specific class and mechanism of the terpene cyclase involved in forming the intricate ring system of the this compound side chain are yet to be determined.

Identifying the specific gene cluster that codes for the PKS, TC, and any tailoring enzymes (e.g., methyltransferases, oxidases) responsible for this compound production is a critical first step. This will likely involve genome mining of the source organism or its associated symbionts, followed by heterologous expression and functional characterization of the identified genes. A comprehensive understanding of these enzymatic catalysts is paramount for advancing the biotechnological production of this valuable compound.

Development of Novel and Efficient Synthetic Methodologies for this compound and its Analogs

The structural complexity of this compound, characterized by its dense stereochemistry and unique carbon skeleton, presents a formidable challenge for chemical synthesis. While total syntheses have been reported, they often involve lengthy, low-yielding reaction sequences that are impractical for producing the quantities of material needed for extensive biological evaluation and preclinical development.

Future research in synthetic chemistry should focus on developing more convergent, stereoselective, and scalable routes to this compound. Key areas for innovation include:

Novel Cyclization Strategies: Devising new methods for constructing the highly substituted cyclohexene (B86901) rings and the intricate polycyclic core.

Asymmetric Catalysis: Implementing catalytic enantioselective methods to control the multiple stereocenters with high fidelity, thereby avoiding tedious chiral separations.

Late-Stage Functionalization: Creating synthetic routes that allow for the modification of the this compound scaffold in the final steps of the synthesis. This approach would facilitate the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

The development of efficient synthetic methodologies is not only crucial for securing a sustainable supply of this compound but also for creating structural analogs with potentially improved potency, selectivity, and pharmacokinetic properties.

In-depth Mechanistic Studies of this compound's Biological Activities at the Molecular Level

While preliminary studies have highlighted the promising anti-cancer and other biological activities of this compound, the precise molecular mechanisms underlying these effects are not fully understood. A deep dive into its mechanism of action is essential for its rational development as a therapeutic agent.

Future investigations should employ a range of modern biochemical and cell biology techniques to:

Identify Direct Molecular Targets: Utilize methods such as affinity chromatography, chemical proteomics, and thermal shift assays to identify the specific proteins or cellular components that this compound directly binds to.

Elucidate Signaling Pathways: Once direct targets are identified, researchers can map the downstream signaling cascades that are modulated by this compound. This involves analyzing changes in protein phosphorylation, gene expression, and metabolite levels in response to treatment.

Validate Mechanisms in Relevant Models: The proposed mechanisms of action should be validated in more complex biological systems, such as 3D organoids and in vivo animal models of disease, to ensure their physiological relevance.

A thorough understanding of how this compound exerts its biological effects will be instrumental in identifying patient populations most likely to benefit from its therapeutic use and in designing combination therapies that may exhibit synergistic effects.

Exploration of Chemo-enzymatic and Biotechnological Production Routes for this compound

Given the limitations of both isolation from natural sources and total chemical synthesis, alternative production strategies are urgently needed. Chemo-enzymatic and purely biotechnological approaches offer promising avenues for the sustainable and scalable production of this compound.

Chemo-enzymatic Synthesis: This hybrid approach combines the strengths of chemical synthesis and enzymatic catalysis. For instance, a complex intermediate could be synthesized chemically and then converted to the final this compound structure using one or more of the biosynthetic enzymes identified from the natural producer. This can significantly shorten synthetic routes and improve stereoselectivity.

Heterologous Expression: Once the biosynthetic gene cluster for this compound is identified, it could be transferred into a more genetically tractable and faster-growing host organism, such as Escherichia coli or Saccharomyces cerevisiae. Optimizing the expression of these genes and the metabolic pathways of the host could lead to a fermentative process for this compound production.

These bio-engineering strategies hold the potential to provide a reliable and cost-effective supply of this compound, which is a critical prerequisite for its advancement through preclinical and clinical development.

Computational Chemistry and Structure-Based Drug Design Leveraging the this compound Scaffold

The unique three-dimensional structure of this compound makes it an attractive scaffold for computational modeling and structure-based drug design. These in silico approaches can accelerate the drug discovery process by predicting how this compound and its analogs interact with biological targets.

Future computational studies should focus on:

Molecular Docking: If a protein target is identified, molecular docking simulations can be used to predict the binding mode of this compound within the protein's active or allosteric sites. This can provide insights into the key molecular interactions responsible for its activity.

Quantitative Structure-Activity Relationship (QSAR): By analyzing a dataset of this compound analogs and their corresponding biological activities, QSAR models can be developed to predict the activity of novel, untested compounds.

In Silico Analog Design: Computational tools can be used to design new analogs of this compound with improved binding affinity, selectivity, or pharmacokinetic properties. These virtual compounds can then be prioritized for chemical synthesis and biological testing, streamlining the optimization process.

By integrating computational chemistry with synthetic and biological efforts, the development of next-generation this compound-based therapeutics can be made more efficient and rational.

Q & A

Q. Tables for Reference

| Parameter | This compound (Isolated) | Derivative D1 | Derivative D2 |

|---|---|---|---|

| Purity (HPLC) | 98.5% | 95.2% | 97.8% |

| IC₅₀ (Cancer Cells) | 12.3 µM | 8.7 µM | 24.9 µM |

| LogP | 2.1 | 3.5 | 1.8 |

Table 1. Comparative analysis of this compound and synthetic derivatives in preliminary bioactivity screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.